molecular formula C22H24N2O4S2 B2492143 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899977-59-4

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2492143
CAS No.: 899977-59-4
M. Wt: 444.56
InChI Key: FXMONIVXKKAXLM-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Biological Activity

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry based on diverse sources.

Chemical Structure and Synthesis

The compound's structure features a benzothiophene core, a piperazine moiety, and a sulfonyl group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and coupling reactions to form the desired sulfonamide structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzothiophene have shown promising results against Gram-positive and Gram-negative bacteria. In an evaluation of related compounds, significant inhibition against Pseudomonas aeruginosa and Escherichia coli was observed, with Minimum Inhibitory Concentration (MIC) values around 0.21 µM for some derivatives . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

Benzothiophene derivatives have been extensively studied for their anticancer properties. In a recent study, several synthesized compounds showed selective cytotoxicity against various cancer cell lines with IC50 values ranging from 2.02 µM to 171.67 µM . The compound's ability to inhibit cancer cell proliferation indicates that this compound may also exhibit similar activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • DNA Gyrase Inhibition : Compounds with similar structures have shown binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the compound could fit well into the active site of DNA gyrase, forming critical hydrogen bonds and hydrophobic interactions .
  • Cell Cycle Arrest : Some benzothiophene derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle. This effect is often mediated through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

Case Studies

A notable case study involved the evaluation of a series of benzothiophene derivatives for their anticancer potential. Among these, specific compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . These findings support the hypothesis that this compound could serve as a lead compound for further development in cancer therapy.

Data Summary

Activity Tested Compounds MIC/IC50 Values Notes
AntimicrobialSimilar Derivatives~0.21 µMEffective against Pseudomonas aeruginosa and E. coli
AnticancerVarious Benzothiophenes2.02 - 171.67 µMSelective cytotoxicity against cancer cells

Properties

IUPAC Name

methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-8-9-16(2)18(14-15)23-10-12-24(13-11-23)30(26,27)21-17-6-4-5-7-19(17)29-20(21)22(25)28-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMONIVXKKAXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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